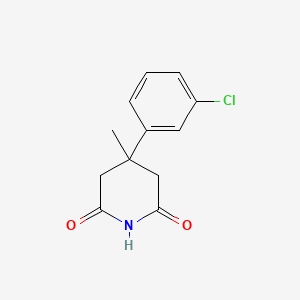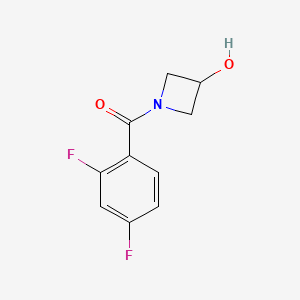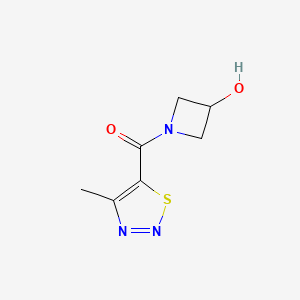
4-Tert-butylpiperidine-2,6-dione
概要
説明
“4-Tert-butylpiperidine-2,6-dione” is a cyclic compound. It is also known as “4-butylpiperidine-2,6-dione” and has a CAS Number of 1340182-94-6 . Its molecular weight is 169.22 g/mol .
Synthesis Analysis
A simple and efficient method for the synthesis of piperidine-2,6-dione has been reported . This method uses abundant acetates and acrylamides with potassium tert-butoxide as a promoter, via Michael addition and intramolecular nucleophilic substitution processes .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H15NO2 . Its average mass is 169.221 Da and its monoisotopic mass is 169.110275 Da .
Chemical Reactions Analysis
Piperidine-2,6-diones are privileged heterocyclic scaffolds that are frequently found in numerous drugs . They serve as valuable and versatile synthetic intermediates in organic synthesis . A series of important compounds can be rapidly constructed with piperidine-2,6-diones as starting material .
Physical and Chemical Properties Analysis
科学的研究の応用
Synthesis and Characterization
4-Tert-butylpiperidine-2,6-dione serves as a precursor in the synthesis of various complex molecules and has applications in heterocyclic chemistry. For instance, a novel synthesis of 6-arylpiperidine-2,4-diones from β-aryl-β-aminoacids, involving chain extension into δ-aryl-δ-amino-β-ketoacids and acylation with Meldrum's acid, was described to yield useful building blocks for further chemical synthesis (Leflemme, Dallemagne, & Rault, 2001).
Biological Activity and Medical Applications
Novel bioactive natural product analogs, such as 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)pyrrolidine-2,5-dione, synthesized from tert-butylpiperidine-2,6-dione, showed significant antitumor activity in vitro against a range of cell lines, indicating the compound's potential for medical applications (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).
Environmental and Industrial Applications
This compound is also investigated in the environmental and materials science domains. For example, research on 2,6-Di-tert-butyl-hydroxytotulene (BHT), a derivative, focused on its distribution, transformation, and toxicity in aquatic environments. Studies revealed the transformation mechanism of BHT in aquatic environments and evaluated the acute and chronic toxicities of BHT and its metabolites, providing insight into its environmental impact and industrial applications (Wang, He, Lv, Liu, Liu, Ma, & Sun, 2019).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-tert-butylpiperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-9(2,3)6-4-7(11)10-8(12)5-6/h6H,4-5H2,1-3H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGGBHMZGDGSKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(=O)NC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(3-Hydroxyazetidin-1-yl)methyl]benzonitrile](/img/structure/B1468740.png)


![1-[(2-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468744.png)
![1-[(3-Bromo-4-fluorophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468745.png)
![1-[(2,5-Difluorophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468747.png)
![1-[[3-(Trifluoromethyl)phenyl]methyl]azetidin-3-ol](/img/structure/B1468748.png)






![1-[(4-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468762.png)
